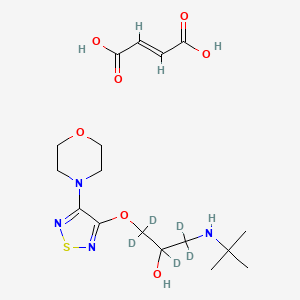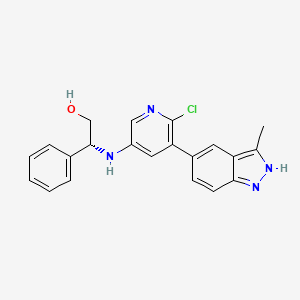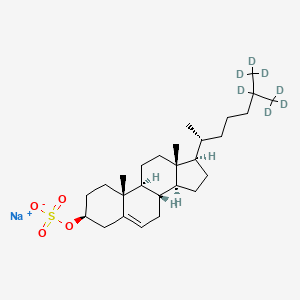
Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesterol sulfate sodium-d7 is a deuterium-labeled derivative of cholesterol sulfate sodium. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the tracing and quantitation of cholesterol sulfate sodium in various biological and chemical processes. Cholesterol sulfate sodium-d7 is particularly valuable in pharmacokinetic and metabolic studies due to its enhanced stability and distinct mass, which facilitates its detection and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholesterol sulfate sodium-d7 involves the deuteration of cholesterol sulfate sodium. This process typically includes the following steps:
Deuteration of Cholesterol: Cholesterol is first subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Sulfation: The deuterated cholesterol is then sulfated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form deuterated cholesterol sulfate.
Neutralization: The resulting deuterated cholesterol sulfate is neutralized with sodium hydroxide (NaOH) to produce cholesterol sulfate sodium-d7.
Industrial Production Methods
Industrial production of cholesterol sulfate sodium-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor and optimize the reaction parameters.
化学反応の分析
Types of Reactions
Cholesterol sulfate sodium-d7 undergoes various chemical reactions, including:
Oxidation: Cholesterol sulfate sodium-d7 can be oxidized to form oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: The compound can be reduced to regenerate deuterated cholesterol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides (R-X) under basic conditions.
Major Products
Oxidation: Oxysterols, including 7-ketocholesterol and 25-hydroxycholesterol.
Reduction: Deuterated cholesterol.
Substitution: Various deuterated cholesterol derivatives depending on the substituent introduced.
科学的研究の応用
Cholesterol sulfate sodium-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving cholesterol metabolism and synthesis.
Biology: Employed in the investigation of cellular processes involving cholesterol and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
作用機序
Cholesterol sulfate sodium-d7 exerts its effects through several molecular targets and pathways:
Inhibition of T Cell Signaling: Cholesterol sulfate sodium-d7 inhibits T cell signaling during thymocyte development, affecting the selection and maturation of T cells.
Regulation of Brain Metabolism: The compound reduces oxidative stress, maintains mitochondrial membrane stability, and increases energy reserves, thereby exerting neuroprotective effects.
Modulation of Gluconeogenesis: Cholesterol sulfate sodium-d7 inhibits the activation of hepatocyte nuclear factor 4α (HNF4α), regulating glucose production in the liver.
類似化合物との比較
Cholesterol sulfate sodium-d7 is unique due to its deuterium labeling, which distinguishes it from other cholesterol derivatives. Similar compounds include:
Cholesterol sulfate: The non-deuterated form of cholesterol sulfate sodium-d7.
Oxysterols: Oxygenated derivatives of cholesterol, such as 7-ketocholesterol and 25-hydroxycholesterol.
Cholesterol glycosides: Cholesterol derivatives with glycosidic linkages, such as cholesterol glucoside.
Cholesterol sulfate sodium-d7’s uniqueness lies in its stable isotope labeling, which enhances its utility in tracing and quantitation studies, providing more accurate and reliable data in scientific research.
特性
分子式 |
C27H45NaO4S |
|---|---|
分子量 |
495.7 g/mol |
IUPAC名 |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1/i1D3,2D3,18D; |
InChIキー |
LMPVQXVJTZWENW-CPCPJSHUSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)C([2H])([2H])[2H].[Na+] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
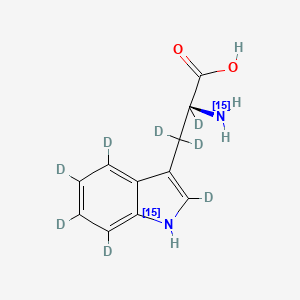
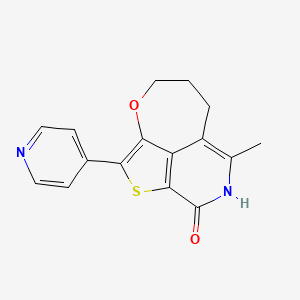
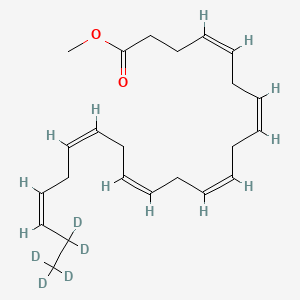
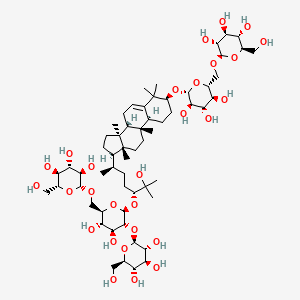
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
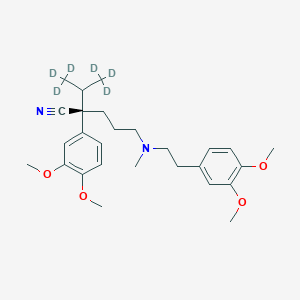
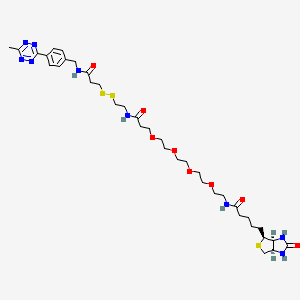
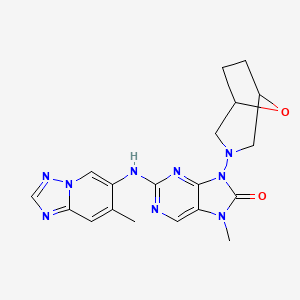
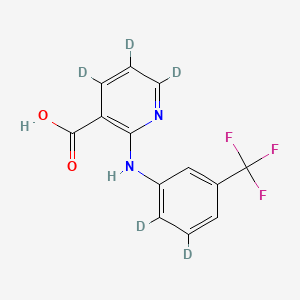
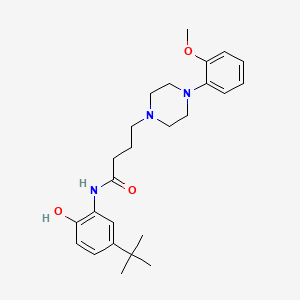
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
